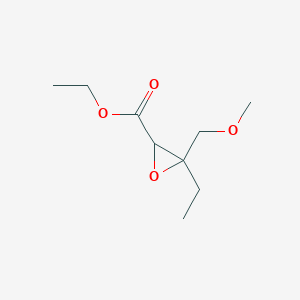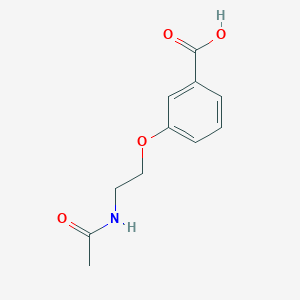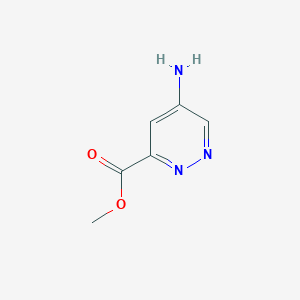
L-Serine,o-ethyl-,ethyl ester(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S)-2-amino-3-ethoxypropanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, an ethoxy group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-amino-3-ethoxypropanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-amino-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the use of ethyl chloroformate and (2S)-2-amino-3-hydroxypropanoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of ethyl (2S)-2-amino-3-ethoxypropanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction. The reaction mixture is typically heated to maintain a constant temperature, and the product is purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S)-2-amino-3-ethoxypropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino acid esters.
Applications De Recherche Scientifique
Ethyl (2S)-2-amino-3-ethoxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl (2S)-2-amino-3-ethoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved can include amino acid metabolism, signal transduction, and protein synthesis.
Comparaison Avec Des Composés Similaires
Ethyl (2S)-2-amino-3-ethoxypropanoate can be compared with other amino acid esters, such as:
Ethyl (2S)-2-amino-3-hydroxypropanoate: Lacks the ethoxy group, making it less hydrophobic.
Methyl (2S)-2-amino-3-ethoxypropanoate: Contains a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl (2S)-2-amino-3-methoxypropanoate: Contains a methoxy group instead of an ethoxy group, influencing its steric and electronic properties.
Ethyl (2S)-2-amino-3-ethoxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-3-ethoxypropanoate |
InChI |
InChI=1S/C7H15NO3/c1-3-10-5-6(8)7(9)11-4-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
Clé InChI |
GTRWSXKMZCUUBI-LURJTMIESA-N |
SMILES isomérique |
CCOC[C@@H](C(=O)OCC)N |
SMILES canonique |
CCOCC(C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate](/img/structure/B15306585.png)

![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)


![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)



